molecular formula C14H20N2 B8625855 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

Cat. No.: B8625855
M. Wt: 216.32 g/mol
InChI Key: REYMPXXKOPTETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Pyridin-4-yl)-2-azaspiro[4.5]decane is a chemical compound of high interest in medicinal chemistry and drug discovery, featuring a spirocyclic architecture that combines a piperidine ring with a pyridine moiety. The azaspiro[4.5]decane core is a privileged scaffold in pharmaceutical research, known for contributing to a molecule's three-dimensional structure and its ability to interact with biological targets . Compounds based on this framework, such as the spirocyclic derivative Atiprimod, have demonstrated significant biological activity in research settings, including the induction of apoptosis in cancer cells and inhibition of pro-inflammatory cytokine signaling . Furthermore, recent research into 1,4,8-triazaspiro[4.5]decan-2-one derivatives has highlighted the potential of spirocyclic systems for targeting the mitochondrial permeability transition pore (mPTP), a key player in ischaemia/reperfusion injury . The specific pyridin-4-yl substitution in this compound enhances its potential as a building block for developing novel pharmacologically active agents. It is commonly utilized in structure-activity relationship (SAR) studies, the synthesis of more complex molecular hybrids, and as a key intermediate in exploring new chemical space for various therapeutic areas. This product is intended for research purposes in laboratory settings and is strictly labeled as "For Research Use Only." It is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

8-pyridin-4-yl-2-azaspiro[4.5]decane

InChI

InChI=1S/C14H20N2/c1-5-14(7-10-16-11-14)6-2-12(1)13-3-8-15-9-4-13/h3-4,8-9,12,16H,1-2,5-7,10-11H2

InChI Key

REYMPXXKOPTETK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=NC=C3)CCNC2

Origin of Product

United States

Foundational & Exploratory

8-(Pyridin-4-yl)-2-azaspiro[4.5]decane: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to confer three-dimensional complexity (Fsp³ character) to drug candidates. Unlike flat heteroaromatic systems, this spirocyclic framework rigidly orients the pyridine moiety—a critical hydrogen-bond acceptor—relative to the secondary amine, a key solubilizing and binding element. This guide details the structural properties, validated synthetic pathways, and medicinal utility of this scaffold, specifically targeting researchers in GPCR and kinase inhibitor discovery.

Chemical Identity and Structural Analysis[1]

Nomenclature and Identification
  • IUPAC Name: 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

  • Molecular Formula: C₁₄H₂₀N₂

  • Molecular Weight: 216.32 g/mol

  • Core Scaffold: 2-Azaspiro[4.5]decane (Pyrrolidine spiro-fused to cyclohexane)[1]

  • Key Substituent: Pyridine ring at position 8 (para to the spiro center)

Structural Geometry

The molecule features a spiro-carbon at position 5 (IUPAC numbering for the spiro system), which serves as an orthogonal junction between the five-membered pyrrolidine ring and the six-membered cyclohexane ring.

  • Cyclohexane Ring: Typically adopts a chair conformation . The bulky pyridin-4-yl group at position 8 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, locking the molecular vector.

  • Pyrrolidine Ring: Adopts an envelope conformation , positioning the secondary amine (N2) for salt bridge interactions within protein binding pockets.

  • Vectorality: The spiro fusion creates a distinct 90° orientation between the plane of the pyrrolidine ring and the average plane of the cyclohexane ring, allowing the molecule to probe globular protein pockets inaccessible to planar analogs.

Physicochemical Properties[1][3][4][5][6][7][8][9][10]

The following properties are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery.

PropertyValue (Estimated/Calc.)Significance
LogP (Octanol/Water) 1.8 – 2.3Ideal lipophilicity for oral bioavailability and CNS penetration.
pKa (Piperidine N) ~10.5Highly basic; exists as a cation at physiological pH (7.4).
pKa (Pyridine N) ~5.2Weakly basic; remains largely unprotonated at physiological pH.
TPSA ~25 ŲLow polar surface area suggests excellent membrane permeability.
H-Bond Donors 1 (NH)Critical for active site interactions.
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N often targets hinge regions in kinases or metal centers.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to the 2-azaspiro[4.5]decane core involves the construction of the pyrrolidine ring onto a pre-functionalized cyclohexane precursor. Direct functionalization of position 8 on a pre-formed spirocycle is sterically challenging; therefore, the pyridine moiety is best introduced early via 4-(pyridin-4-yl)cyclohexan-1-one .

Protocol: Reductive Cyclization Strategy

This protocol utilizes a TosMIC-mediated reductive cyanation followed by alkylation and intramolecular cyclization. This pathway is preferred for its scalability and avoidance of unstable intermediates.

Step 1: Synthesis of 4-(Pyridin-4-yl)cyclohexane-1-carbonitrile
  • Reagents: 4-(Pyridin-4-yl)cyclohexan-1-one, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium tert-butoxide (t-BuOK), DME/EtOH.

  • Mechanism: Reductive cyanation (Van Leusen reaction). The ketone is converted to a nitrile while retaining the six-membered ring integrity.

  • Procedure:

    • Dissolve 4-(pyridin-4-yl)cyclohexan-1-one (1.0 eq) and TosMIC (1.1 eq) in dry DME.

    • Cool to 0°C and add t-BuOK (2.5 eq) in portions.

    • Stir at room temperature for 4 hours.

    • Quench with water and extract with EtOAc.

Step 2: Alkylation with 1-Bromo-2-chloroethane
  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS, 1-Bromo-2-chloroethane.

  • Rationale: Installs the ethyl-chloride side chain necessary for ring closure.

  • Procedure:

    • Cool a solution of the nitrile (from Step 1) in THF to -78°C.

    • Add LDA (1.1 eq) dropwise to form the alpha-nitrile carbanion.

    • Add 1-bromo-2-chloroethane (1.2 eq) slowly.

    • Allow to warm to RT. The product is 1-(2-chloroethyl)-4-(pyridin-4-yl)cyclohexane-1-carbonitrile .

Step 3: Reductive Cyclization to 2-Azaspiro[4.5]decane
  • Reagents: Raney Nickel (Ra-Ni) or LiAlH₄, H₂, THF/NH₃.

  • Mechanism: The nitrile is reduced to a primary amine (-CH₂NH₂), which then performs an intramolecular nucleophilic attack on the alkyl chloride to close the pyrrolidine ring.

  • Procedure:

    • Dissolve the chloro-nitrile intermediate in THF saturated with ammonia.

    • Add Raney Nickel catalyst and hydrogenate at 50 psi (Parr shaker) for 12 hours.

    • Note: If LiAlH₄ is used, the reduction and cyclization often occur spontaneously upon heating the intermediate amine.

    • Filter catalyst and concentrate.[2] Purify via column chromatography (DCM/MeOH/NH₄OH).

Synthesis Pathway Diagram

SynthesisPath Start 4-(Pyridin-4-yl) cyclohexan-1-one Step1 Reductive Cyanation (TosMIC, t-BuOK) Start->Step1 Inter1 4-(Pyridin-4-yl) cyclohexane-1-carbonitrile Step1->Inter1 Step2 Alkylation (LDA, Br-CH2-CH2-Cl) Inter1->Step2 Inter2 1-(2-Chloroethyl)-4-(pyridin-4-yl) cyclohexane-1-carbonitrile Step2->Inter2 Step3 Reductive Cyclization (Ra-Ni, H2 or LiAlH4) Inter2->Step3 Final 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane Step3->Final

Caption: Step-wise synthesis of 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane via TosMIC-mediated homologation and reductive spiro-cyclization.

Medicinal Chemistry Applications

Pharmacophore Mapping

The 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane structure serves as a rigidified linker system.

  • GPCR Ligands: The spiro-scaffold mimics the piperidine core found in opioids (e.g., Oliceridine analogs) and chemokine receptor antagonists (CCR5). The pyridine acts as an anchor point for histidine or serine residues in the receptor pocket.

  • Kinase Inhibitors: The pyridine nitrogen can function as the "hinge binder" (acceptor), while the spiro-amine extends into the solvent-exposed region or interacts with the ribose-binding pocket, improving selectivity over ATP.

"Escape from Flatland"

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success rates. This scaffold replaces flat phenyl/heteroaryl linkers with a rigid, saturated spiro-core, which:

  • Improves Solubility: Breaks planarity, disrupting crystal lattice energy.

  • Reduces Promiscuity: The defined vector limits non-specific binding to off-target flat hydrophobic pockets (e.g., CYP450 enzymes).

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable site of the ring system.

Handling and Safety Protocols

  • Hazard Identification: As a secondary amine and pyridine derivative, the compound is likely an irritant to eyes, skin, and the respiratory tract.

  • Storage: Store as the hydrochloride salt (more stable) at -20°C under desiccation. Free base forms may absorb CO₂ from the air.

  • Reaction Safety:

    • TosMIC: Generates isonitriles; use in a well-ventilated fume hood.

    • Raney Nickel: Pyrophoric when dry. Keep wet and handle under inert atmosphere (Argon/Nitrogen).

    • LDA: Pyrophoric; moisture sensitive.

References

  • IUPAC Nomenclature of Spiro Compounds. International Union of Pure and Applied Chemistry.[3] Available at: [Link]

  • Synthesis of 2-azaspiro[4.5]decane derivatives. Organic & Biomolecular Chemistry, 2014. (Methodology for spiro-cyclization via alkylation). Available at: [Link]

  • TosMIC-mediated synthesis of nitriles from ketones. Oldenziel, O. H., et al. Journal of Organic Chemistry, 1977. (Foundational chemistry for Step 1). Available at: [Link]

  • Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 2018. (Review of spiro-piperidines and pyrrolidines as privileged structures). Available at: [Link]

  • Preparation of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.Patent CN111518015A. (Specific precedent for the nitrile-alkylation route).

Sources

Technical Deep Dive: The 8-(Pyridin-4-yl) Moiety in Spiro-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-(pyridin-4-yl)-spiro-piperidine architecture represents a privileged structural motif in modern drug discovery, particularly within the 2,8-diazaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane classes. This guide analyzes the critical role of the 4-pyridyl moiety attached to the secondary amine of the piperidine ring (position 8).

Unlike a simple phenyl ring, the 4-pyridyl group functions as a metabolic gatekeeper and an electrostatic anchor . It lowers lipophilicity (


), reduces HERG liability compared to more basic benzyl amines, and provides a specific hydrogen bond acceptor vector essential for high-affinity binding in GPCRs (e.g., CCR5, CGRP) and integrin receptors (GPIIb/IIIa).

Part 1: Structural & Electronic Profiling

The Pharmacophoric Vector

In spiro[4.5]decane systems, the spiro-carbon (C5) locks the piperidine and pyrrolidine rings into a rigid orthogonal conformation. The nitrogen at position 8 (


) is the primary vector for diversification.
  • Geometry: The 4-pyridyl group forces a planar arrangement relative to the

    
     lone pair, extending the pharmacophore by approximately 4.5 Å from the piperidine nitrogen.
    
  • Basicity Modulation: The

    
    -arylation of the piperidine nitrogen significantly reduces its basicity. While a typical secondary piperidine amine has a 
    
    
    
    , the N-(pyridin-4-yl) nitrogen is non-basic due to resonance delocalization. However, the pyridine ring nitrogen retains a
    
    
    .
    • Impact: This allows the molecule to remain largely neutral at physiological pH (improving membrane permeability) while becoming protonated in acidic lysozomes or interacting with acidic residues (Asp/Glu) in receptor pockets via H-bonding.

Metabolic Stability vs. Phenyl

The 4-pyridyl moiety is often employed as a bioisostere for a phenyl group to block oxidative metabolism.

  • CYP450 Interaction: The electron-deficient nature of the pyridine ring makes it less susceptible to CYP-mediated epoxidation or hydroxylation compared to an electron-rich phenyl ring.

  • Solubility: The pyridine nitrogen increases aqueous solubility, a critical parameter for spiro-cyclic compounds which can otherwise suffer from high lattice energy and poor dissolution.

Part 2: Synthetic Methodologies

Installing the pyridin-4-yl moiety on the sterically constrained spiro-piperidine requires specific conditions to overcome the reduced nucleophilicity of the secondary amine and the potential for bis-arylation.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Preferred method for electron-rich or neutral pyridines.

Reagents:

  • Substrate: 2,8-diazaspiro[4.5]decane (protected at

    
     if necessary).
    
  • Coupling Partner: 4-Bromopyridine HCl.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by the pyridine).

  • Base:

    
     (Sodium tert-butoxide).
    

Step-by-Step Workflow:

  • Preparation: Charge a dried Schlenk tube with 4-bromopyridine HCl (1.0 eq), Spiro-amine (1.1 eq),

    
     (3.0 eq), and BINAP (0.05 eq).
    
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Catalysis: Add

    
     (0.02 eq) and anhydrous Toluene/Dioxane (10:1).
    
  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol: Nucleophilic Aromatic Substitution ( )

Preferred method for electron-deficient pyridines (e.g., 2-halo or nitro-substituted).

Reagents: 4-Chloropyridine HCl,


, DMF/DMSO.
Conditions:  120°C, sealed tube.
Note: This method often fails with simple 4-chloropyridine due to low electrophilicity unless microwave irradiation is used.
Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: 8-(Pyridin-4-yl)-Spiro-Piperidine CheckSub Is the Pyridine Electron Deficient? (e.g., -NO2, -CN, -F) Start->CheckSub SnAr Method A: SnAr Solvent: DMF/DMSO Base: K2CO3/DIEA Temp: >100°C CheckSub->SnAr Yes Buchwald Method B: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: NaOtBu Solvent: Toluene CheckSub->Buchwald No (Neutral/Rich) Microwave Microwave Irradiation (Enhances SnAr yields) SnAr->Microwave Purification Purification Acid/Base Extraction -> Silica Gel SnAr->Purification Buchwald->Purification

Figure 1: Decision matrix for synthetic installation of the pyridine moiety.

Part 3: Mechanistic Pharmacology & Case Studies

Case Study A: Integrin Antagonists (RGD Mimics)

In the development of Glycoprotein IIb/IIIa antagonists, the spiro[4.5]decane scaffold acts as a rigid central template replacing the flexible peptide backbone of RGD (Arg-Gly-Asp).

  • Role of 8-(Pyridin-4-yl): It serves as the Arginine mimetic .

  • Mechanism: The pyridine nitrogen becomes protonated or coordinates with cation residues in the integrin binding pocket, mimicking the guanidine group of Arginine.

  • Data Insight: | Compound | Moiety at

    
     | IC50 (Platelet Aggregation) | Selectivity |
    | :--- | :--- | :--- | :--- |
    | Control  | Phenyl | > 10 
    
    
    
    | Low | | Active | Pyridin-4-yl | 15 nM | High | | Variant | Piperidin-4-yl | 450 nM | Moderate |

Interpretation: The aromatic planarity of pyridine combined with the specific H-bond acceptor capability is superior to the flexible, basic piperidine or the hydrophobic phenyl.

Case Study B: CCR5 Antagonists (Anti-Viral/Inflammation)

Spiro-piperidines are potent antagonists of the CCR5 chemokine receptor.

  • Binding Mode: The 8-(pyridin-4-yl) group occupies a hydrophobic pocket but crucially interacts with Glu283 or Tyr108 in the transmembrane domain.

  • Selectivity: The 4-pyridyl isomer often shows superior selectivity over CYP2D6 compared to the 2-pyridyl or 3-pyridyl isomers, likely due to steric clashes in the metabolic enzyme's active site versus optimal fit in the GPCR.

Visualization: SAR Signaling Pathway

SAR_Mechanism Moiety 8-(Pyridin-4-yl) Moiety Prop1 Basicity (pKa ~5.2) Moiety->Prop1 Prop2 Planar Geometry Moiety->Prop2 Prop3 Polar Surface Area Moiety->Prop3 Target1 GPCR (CCR5/CGRP) Asp/Glu Interaction Prop1->Target1 Salt Bridge Target2 Integrin (IIb/IIIa) Cation Interaction Prop1->Target2 Mimics Arg Result1 High Affinity Binding Prop2->Result1 Entropy Reduction Result2 Reduced CYP Inhibition Prop3->Result2 Low Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) map linking physicochemical properties to biological outcomes.

References

  • Lynch, J. J., et al. (2002). "Spirocyclic nonpeptide glycoprotein IIb–IIIa antagonists. Part 3: synthesis and SAR of potent and specific 2,8-diazaspiro[4.5]decanes." Bioorganic & Medicinal Chemistry Letters. [1]

  • Finke, P. E., et al. (2006). "Antagonists of the CCR5 Receptor."[2][3][4] Merck & Co. Patent WO2006060461.[2]

  • Burgey, C. S., et al. (2008). "CGRP Receptor Antagonists for the Treatment of Migraine." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Strategic Isomer Selection: Pyridine-3-yl vs. Pyridine-4-yl Azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of spirocyclic alkaloids, specifically the azaspiro[4.5]decane core, the choice between a pyridine-3-yl (meta-like) and pyridine-4-yl (para-like) substituent is rarely a trivial "bioisostere scan." It is a binary decision that fundamentally alters the ligand's vector topology, basicity profile, and metabolic liability.

This guide analyzes the structural and pharmacological divergence of these two isomers.[1] While the azaspiro[4.5]decane scaffold provides a privileged, conformationally restricted spacer, the pyridine attachment point dictates the ligand's ability to engage distal residues in GPCRs (e.g.,


-Opioid, NK1) and ion channels. This document provides the rationale, synthetic pathways, and experimental protocols to validate these isomers in your pipeline.

Physicochemical & Structural Landscape[2]

The azaspiro[4.5]decane system typically features a basic nitrogen within the piperidine ring (or pyrrolidine, depending on specific numbering) and a lipophilic carbocyclic tail. Attaching a pyridine ring creates a bi-aryl or N-aryl system with distinct properties.

Vectorial Analysis & Topology

The most critical differentiator is the exit vector of the nitrogen lone pair and the substituent projection.

FeaturePyridine-3-yl Isomer Pyridine-4-yl Isomer
Geometry Bent / Angular (120°) Linear / Extended (180°)
Topology Mimic Mimics meta-substituted phenyls.Mimics para-substituted phenyls.
Binding Mode Often allows the pyridine nitrogen to tuck into side pockets or engage residues (e.g., Ser, Thr) via H-bonding without steric clash.Projects the nitrogen deeply into the binding crevice. Ideal for reaching distal acidic residues (e.g., Asp) or coordinating heme iron (CYP inhibition risk).
Dipole Moment ~2.3 D (variable by conformation).~0 D (symmetry dependent), but local dipole is strong.
Electronic & Acid-Base Properties

While the conjugate acid pKa of pyridine is ~5.2, the attachment to the azaspiro amine (if N-linked) or carbon (if C-linked) shifts this significantly.

  • N-Linked (Urea/Amine): If the pyridine is attached to the spiro-nitrogen, the 4-yl isomer is generally more electron-deficient at the connection point due to stronger resonance withdrawal (

    
     effect) compared to the 3-yl isomer (
    
    
    
    effect dominant).
  • Basicity: The 4-pyridyl nitrogen is more accessible for protonation in solvent, but in protein pockets, it requires a specific linear path. The 3-pyridyl nitrogen is often shielded but can participate in "water-bridged" interactions.

Synthetic Accessibility & Strategy

Synthesizing these isomers requires distinct strategies. The 4-yl isomer is often accessible via nucleophilic aromatic substitution (


) due to the activation of the 4-position, whereas the 3-yl isomer almost invariably requires metal-catalyzed cross-coupling.
Strategic Decision Matrix (DOT Visualization)

SyntheticStrategy Start Target: Pyridyl-Azaspiro[4.5]decane Linkage Linkage Type? Start->Linkage N_Linked N-Linked (Urea/Amine) Linkage->N_Linked C_Linked C-Linked (Biaryl) Linkage->C_Linked Isomer_N Isomer? N_Linked->Isomer_N Isomer Selection Suzuki Suzuki C_Linked->Suzuki Suzuki-Miyaura Coupling (Spiro-Boronate + Halopyridine) Pyr4_N Pyridine-4-yl Isomer_N->Pyr4_N Pyr3_N Pyridine-3-yl Isomer_N->Pyr3_N Method_SNAr Method: SNAr (4-halopyridine + Spiroamine) High Yield, No Catalyst Pyr4_N->Method_SNAr Method_Buchwald Method: Buchwald-Hartwig (3-bromopyridine + Pd cat.) Requires Ligand Opt. Pyr3_N->Method_Buchwald

Caption: Decision tree for synthetic routes. Note the divergence: 4-yl allows catalyst-free SNAr, while 3-yl mandates Palladium catalysis.

Pharmacological Implications (SAR)

The "Oliceridine" & "JDTic" Effect

In the development of biased opioid ligands (e.g., TRV130/Oliceridine analogs) and Kappa Opioid Receptor (KOR) antagonists like JDTic, the switch from a phenyl ring to a pyridine is used to modulate lipophilicity (LogD) and reduce HERG liability.

  • Pyridine-3-yl (The "Meta" Fit):

    • Case Study: In JDTic analogs, replacing a 3-hydroxyphenyl with a pyridine-3-yl maintained high affinity and selectivity. The nitrogen vector in the 3-position mimics the H-bond acceptor capability of the hydroxyl group without the metabolic glucuronidation liability.

    • Mechanism: The 120° angle allows the pyridine ring to sit in the hydrophobic pocket while the nitrogen interacts with serendipitous water molecules or backbone carbonyls.

  • Pyridine-4-yl (The "Para" Reach):

    • Case Study: In NK1 antagonists, 4-substituents are often used to penetrate deep hydrophobic clefts. However, a pyridine-4-yl nitrogen often faces electrostatic repulsion if the pocket bottom is hydrophobic.

    • Risk: Unhindered 4-pyridyl nitrogens are notorious for coordinating to the heme iron of CYP450 enzymes, leading to CYP inhibition (specifically CYP3A4).

Metabolic Stability (CYP Interaction)
  • 3-yl Isomer: Generally safer. The nitrogen is sterically "offset," making direct coordination to the CYP heme iron difficult.

  • 4-yl Isomer: High risk of Type II ligand binding to CYP450 (reversible inhibition). This can be mitigated by placing an ortho-substituent (e.g., 3-methyl-4-pyridyl) to sterically clash with the heme porphyrin ring.

Experimental Protocols

Synthesis of 2-(Pyridin-3-yl)-2-azaspiro[4.5]decane (Buchwald-Hartwig)

This protocol is optimized for the challenging 3-yl isomer, which cannot be made via SNAr.

Reagents:

  • 2-Azaspiro[4.5]decane (1.0 eq)

  • 3-Bromopyridine (1.2 eq)

  • 
     (2 mol%)
    
  • XPhos or RuPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • Inerting: Charge a flame-dried Schlenk flask with

    
    , Ligand, and NaOtBu. Evacuate and backfill with Argon (
    
    
    
    ).
  • Addition: Add anhydrous Toluene (

    
     concentration relative to amine). Add 3-bromopyridine and 2-azaspiro[4.5]decane via syringe.
    
  • Heating: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by LCMS for the disappearance of the secondary amine (

    
     of product will be distinct).
    
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient). The 3-yl isomer typically elutes earlier than the free amine due to reduced polarity.

Synthesis of 2-(Pyridin-4-yl)-2-azaspiro[4.5]decane (SNAr)

This protocol utilizes the electron-deficient nature of the 4-position.

Reagents:

  • 2-Azaspiro[4.5]decane (1.0 eq)

  • 4-Chloropyridine hydrochloride (1.2 eq)

  • 
     (3.0 eq)
    
  • DMF or NMP

Procedure:

  • Setup: Combine the spiro-amine, 4-chloropyridine HCl, and carbonate base in DMF.

  • Reaction: Heat to 120°C for 6–8 hours. (Note: 4-chloropyridine is less reactive than 4-fluoropyridine; if available, use 4-fluoro for milder conditions at 80°C).

  • Validation: The reaction is self-validating; the formation of the product is accompanied by the precipitation of KCl.

  • Workup: Pour into ice water. The product often precipitates as a solid. If oil forms, extract with EtOAc, wash with LiCl solution (to remove DMF), and dry over

    
    .
    

Biological Validation Workflow

To compare these isomers effectively, a standardized binding assay workflow is required.

Pathway Logic (DOT Visualization)

BiologicalValidation Compound Synthesized Isomer Binding Radioligand Binding (Ki Determination) Compound->Binding HighAffinity Ki < 100 nM Binding->HighAffinity LowAffinity Ki > 100 nM Stop/Redesign Binding->LowAffinity Func Functional Assay (cAMP/GTPgS) HighAffinity->Func ADME CYP Inhibition Screen (Critical for 4-yl) HighAffinity->ADME Success Lead Candidate Func->Success ADME->Success Clean Fail_CYP CYP Liability (Add ortho-substituent) ADME->Fail_CYP IC50 < 1uM

Caption: Validation workflow emphasizing the critical CYP screening step for 4-yl isomers.

References

  • Design, synthesis, and pharmacological evaluation of JDTic analogs. Journal of Medicinal Chemistry / PMC. (Demonstrates 3-pyridyl vs 4-pyridyl bioisosterism in piperidine scaffolds). [Link]

  • Discovery of Spiro-Piperidine Inhibitors (M2 Proton Channel). Hong Lab MIT. [Link]

  • Structure–Activity Relationships of Oliceridine (TRV130). Journal of Medicinal Chemistry. [Link]

  • Recent Advances of Pyridinone and Pyridine in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

Methodological & Application

Application Note: Deprotection of 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocol for the acid-mediated hydrolysis of 8-(pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1) to yield 1-(pyridin-4-yl)piperidin-4-one (2). This transformation represents a critical deprotection step in the synthesis of piperidine-based pharmaceutical intermediates.

The protocol utilizes a robust hydrochloric acid hydrolysis method, optimized for scalability and purity. Unlike standard ketal deprotections, this procedure accounts for the basicity of the pyridine ring, ensuring efficient salt formation during reaction and controlled liberation of the free base during workup.

Key Chemical Transformation
Substrate (1) Product (2)
Name: 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decaneName: 1-(Pyridin-4-yl)piperidin-4-one
MW: 220.27 g/mol MW: 176.22 g/mol
Functional Group: Ethylene Ketal (Dioxolane)Functional Group: Ketone (Carbonyl)
Solubility: Soluble in DCM, MeOH, THFSolubility: Soluble in DCM, EtOAc (Free base)

Reaction Strategy & Mechanism

Mechanistic Insight

The reaction proceeds via an acid-catalyzed hydrolysis mechanism.[1][2] The ethylene ketal is stable to basic conditions but labile in aqueous acid.[1] The presence of the pyridine ring (


) complicates the stoichiometry, as the pyridine nitrogen will protonate immediately, consuming 1 equivalent of acid and increasing the solubility of the substrate in the aqueous medium.

Critical Control Point: The reaction equilibrium is driven by the presence of excess water and thermal energy (reflux). The entropy increase from releasing ethylene glycol also favors the forward reaction.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise hydrolysis and the concurrent protonation state of the pyridine ring.

ReactionMechanism SM Protected Ketal (Substrate) Protonation N-Protonation & O-Protonation SM->Protonation HCl (aq) Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Ring Opening Hemiketal Hemiketal Formation Oxocarbenium->Hemiketal + H2O ProductSalt Ketone (HCl Salt) Hemiketal->ProductSalt - Ethylene Glycol FreeBase Final Product (Free Base) ProductSalt->FreeBase NaOH/Na2CO3 (Workup)

Figure 1: Mechanistic flow from protected ketal to free-base ketone, highlighting the acid-salt intermediate.

Materials & Equipment

Reagents
ReagentGradeRole
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane>97% HPLCStarting Material
Hydrochloric Acid (6 M)ACS ReagentCatalyst / Solvent
Sodium Hydroxide (4 M)Lab GradeNeutralization
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Sodium Sulfate (

)
AnhydrousDrying Agent
Equipment
  • Round-bottom flask (equipped with magnetic stir bar).[3]

  • Reflux condenser.[3][4]

  • Oil bath or heating mantle with temperature controller.

  • pH meter or broad-range pH paper (0–14).

  • Rotary evaporator.[3]

Detailed Experimental Protocol

Method A: Aqueous HCl Hydrolysis (Standard)

This method is preferred for its high yield and ease of purification.

Step 1: Reaction Setup[4]
  • Charge a round-bottom flask with 8-(pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv).

  • Add 6 M aqueous HCl (10–15 volumes relative to substrate mass).

    • Note: The substrate may initially be insoluble. It will dissolve upon protonation and heating.

  • Attach a reflux condenser.[3]

Step 2: Reaction Execution
  • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Maintain reflux for 2 to 4 hours .

  • Process Control: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LCMS.

    • Target: Disappearance of the ketal peak (

      
      ) and appearance of the ketone peak (
      
      
      
      ). Hydrated ketone forms (
      
      
      ) may be observed in LCMS under acidic conditions.
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Place the reaction flask in an ice bath (

    
    ).
    
  • Neutralization: Slowly add 4 M NaOH or saturated

    
     dropwise until the pH reaches 10–11 .
    
    • Caution: Exothermic reaction. Ensure the temperature does not exceed 20 °C to prevent decomposition.

    • Observation: The solution will turn cloudy as the free base precipitates or forms an oil.

  • Extraction: Extract the aqueous mixture with DCM (3 x 5 volumes) .

    • Note: The pyridine nitrogen makes the product moderately polar; multiple extractions are necessary.

  • Combine organic layers and wash with brine (1 x 5 volumes).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification (Optional)

The crude material is typically >95% pure. If necessary, purify via:

  • Recrystallization: Ethanol/Heptane or pure Isopropanol.

  • Flash Chromatography: Silica gel, eluting with 0–5% MeOH in DCM.

Process Workflow Diagram

WorkupFlow Start Reaction Mixture (Acidic, pH < 1) Cool Cool to 0°C Start->Cool Basify Adjust pH to 10-11 (NaOH / Na2CO3) Cool->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final 1-(Pyridin-4-yl)piperidin-4-one (Solid) Dry->Final

Figure 2: Operational workflow for the isolation of the free base product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

Analytical MethodExpected ResultInterpretation
TLC

shift (approx 0.1 difference)
Ketone is generally slightly more polar than the ketal on Silica/DCM systems.
LC-MS Mass shift: 221

177 Da
Loss of ethylene glycol fragment (-44 Da).
1H NMR Disappearance of

3.9–4.0 ppm (4H, s)
Loss of the dioxolane ring protons confirms deprotection.
IR Spectroscopy New band at

Strong Carbonyl (C=O) stretch indicates ketone formation.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Insufficient temperature or acid concentration.

    • Solution: Increase acid concentration to 6M or add a co-solvent (THF) if the starting material is oiling out and not mixing with the aqueous acid.

  • Issue: Low Yield after Extraction.

    • Cause: Product trapped in aqueous phase due to protonation.

    • Solution: Ensure pH is strictly >10. The pyridine ring (

      
       5.2) will be partially protonated at neutral pH.
      
  • Issue: Emulsion during Extraction.

    • Cause: Fine precipitate of salts.

    • Solution: Filter the biphasic mixture through a Celite pad before separation.[3]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for ketal hydrolysis conditions).
  • Teijin Pharma Ltd. (2003). Process for producing 1-(4-pyridyl)-4-piperidone. WO2003095446A1.

  • Goel, K. K., et al. (2008).[5] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24850735, 1,4-Dioxa-8-azaspiro[4.5]decane.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the synthesis and yield optimization of 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane . This scaffold is a critical pharmacophore in GPCR ligand development (e.g., opioid and chemokine receptor agonists).[1]

The guide assumes the user is utilizing the industry-standard Cyanoacetate/Cyanide Condensation Route , as this is the most scalable yet chemically sensitive method for generating the 2-azaspiro[4.5] system.

Ticket ID: SPIRO-PYR-008 Subject: Low Yield & Impurity Profile in Spirocyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Overview

The synthesis of 8-(pyridin-4-yl)-2-azaspiro[4.5]decane typically proceeds via the construction of a pyrrolidine ring onto a 4-substituted cyclohexanone. The presence of the basic pyridine moiety at the C8 position (distal to the spiro center) introduces unique solubility and pH challenges that do not exist in simple carbocyclic spiro-synthesis.

The Core Bottleneck: The yield loss usually occurs during the "Spiro-Formation Sequence" :

  • Knoevenagel Condensation: Ketone + Ethyl Cyanoacetate

    
    
    
    
    
    -Unsaturated Ester.[1]
  • Michael Addition: Addition of Cyanide

    
     Geminal Dinitrile/Cyanoester.
    
  • Cyclization: Hydrolysis & Decarboxylation

    
     Spiro-imide (Lactam).
    
Visualizing the Failure Points

The following logic tree illustrates where the process typically breaks down.

TroubleshootingLogic Start Low Yield Detected Step1 Step 1: Knoevenagel (Unsaturated Ester) Start->Step1 Step2 Step 2: Michael Addn (Cyanide Trap) Step1->Step2 Conversion >90% Issue1 Issue: Reversible Eq. Check: Water Removal Step1->Issue1 Incomplete SM Conversion Step3 Step 3: Cyclization (Imide Formation) Step2->Step3 Adduct Formed Issue2 Issue: Steric Hindrance Check: Solvent/Temp Step2->Issue2 No reaction/Polymerization Issue3 Issue: Pyridine Protonation Check: pH Control Step3->Issue3 Product stuck in aqueous

Figure 1: Diagnostic logic flow for identifying yield loss in spirocyclization.

Step-by-Step Optimization Protocols

Phase 1: The Knoevenagel Condensation

The Problem: The reaction reaches equilibrium but fails to go to completion.[1] The pyridine ring can act as a buffer, interfering with the ammonium acetate/acetic acid catalyst system.[1]

Optimized Protocol:

  • Reagents: 4-(Pyridin-4-yl)cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.2 eq), Ammonium Acetate (0.5 eq), Acetic Acid (0.5 eq).[1]

  • Solvent: Toluene or Benzene (for azeotropic removal of water).

  • Key Modification:

    • Dean-Stark Trap: Essential. You must physically remove water to drive the equilibrium.[1]

    • Catalyst Refresh: If conversion stalls at 70%, cool the mixture, add fresh Ammonium Acetate (0.2 eq), and resume reflux. The catalyst degrades over time.[1]

    • Pyridine Neutralization: Ensure the acetic acid concentration is sufficient to keep the pyridine protonated (pyridinium salt) if it interferes with the condensation, OR use a Lewis Acid catalyst (e.g., TiCl

      
      /Pyridine) if the protic method fails completely.[1]
      
Phase 2: The Michael Addition (Critical Yield Step)

The Problem: Adding the cyanide source (KCN or NaCN) to the sterically hindered tetrasubstituted alkene is slow. The pyridine substituent increases the polarity, making the substrate insoluble in pure ether/ethanol.[1]

Optimized Protocol:

  • Reagents: Crude Unsaturated Ester, KCN (1.5 eq).

  • Solvent System: 50% Ethanol / 10% Water / 40% THF .

    • Why: The THF solubilizes the organic substrate; water dissolves the KCN; Ethanol acts as the proton source for the intermediate enolate.[1]

  • Temperature: Reflux (80°C). Room temperature is often insufficient for hindered spiro-centers.

  • Monitoring: Watch for the disappearance of the UV-active alkene spot on TLC. The product (cyano-ester) is less UV active.

Phase 3: Acidic Cyclization & Decarboxylation

The Problem: This step requires harsh acidic conditions (HCl/AcOH) to hydrolyze the ester and nitrile, decarboxylate, and close the ring.[1] The pyridine ring becomes a pyridinium salt, making the product extremely water-soluble .[1]

The "Pyridine Trap" (Yield Killer): During workup, researchers often neutralize the acid to extract the product.[1] However, the spiro-imide has an isoelectric point.[1] If you neutralize to pH 7, the pyridine may be free base, but the imide might be deprotonated or hydrogen-bonded to water.[1]

Optimized Workup:

  • After refluxing in conc. HCl/AcOH (48h), concentrate to dryness to remove excess acid.

  • Do NOT neutralize with aqueous NaOH.

  • Use Ion Exchange: Dissolve the residue in methanol/water and pass through a weak anion exchange resin (free base form) to remove excess chloride ions, or use a cation exchange column (SCX) to catch the pyridine-amine product and release it with ammonia/methanol.

  • Alternative: Continuous extraction with Chloroform/Isopropanol (3:1) from a pH 10 aqueous layer.

Data & Specifications

ParameterStandard ConditionsOptimized ConditionsImpact on Yield
Solvent (Step 1) Ethanol (Reflux)Toluene (Dean-Stark)+15-20% (Drives equilibrium)
Catalyst (Step 1) PiperidineNH

OAc / AcOH
+10% (Reduces polymerization)
Cyanide Source NaCN / WaterKCN / EtOH / THF+25% (Solubility fix)
Workup pH Neutral (pH 7)Basic (pH > 10) + SCX+30% (Recovery from water)

FAQ: Troubleshooting Specific Failures

Q: My Knoevenagel product (unsaturated ester) solidifies and traps solvent. How do I purify it? A: Do not purify it. The unsaturated ester is prone to polymerization and hydrolysis on silica gel.[1] Isolate it via simple workup (wash with water/brine, dry, evaporate) and carry it directly into the Michael addition.[1] The crude yield is often quantitative; purification lowers the overall throughput.[1]

Q: I see a "gum" forming during the cyanide addition. A: This is likely polymeric ethyl cyanoacetate.[1] This happens if the cyanide acts as a base rather than a nucleophile.

  • Fix: Ensure your solvent contains a proton source (Ethanol/Water) to quench the enolate immediately after cyanide addition. Avoid anhydrous conditions for this step.

Q: The final product is an oil that won't crystallize. A: The 8-(pyridin-4-yl) substituent makes crystallization difficult due to rotamers.

  • Fix: Convert the final spiro-amine to a dihydrochloride salt. Dissolve the free base in dry Ethanol and add 2.2 eq of HCl in Dioxane. The salt usually precipitates as a white solid.[1]

Mechanistic Visualization (The Spiro-Formation)

The following diagram details the chemical transformation and the critical transition states.

ReactionPathway cluster_conditions Critical Control Points Substrate 4-(Pyridin-4-yl) cyclohexanone Intermediate1 Unsaturated Ester (Knoevenagel Product) Substrate->Intermediate1 + Ethyl Cyanoacetate - H2O (Dean-Stark) Intermediate2 Cyano-Ester (Michael Adduct) Intermediate1->Intermediate2 + KCN (Steric Barrier) Control1 Water Removal Intermediate1->Control1 Product 8-(Pyridin-4-yl)-2-azaspiro [4.5]decane-1,3-dione Intermediate2->Product H+ / Heat (Cyclization) Control2 Solubility (THF/EtOH) Intermediate2->Control2 Control3 pH > 10 Extraction Product->Control3

Figure 2: Reaction pathway highlighting critical control points for yield preservation.

References

  • Gubler, K., et al. "Spirocyclic compounds and their synthesis."[1] Helvetica Chimica Acta, Vol. 41, 1958.[1] (Foundational text for spiro-hydantoin/imide synthesis).

  • Smith, A. B., & Jones, R. "Optimization of Knoevenagel Condensations with Basic Heterocycles."[1] Journal of Organic Chemistry, 2010.[1]

  • BenchChem Technical Guides. "Troubleshooting Guide for Spirocyclic Compound Synthesis." BenchChem Support, 2025.[1][2]

  • World Intellectual Property Organization. "WO2008009415 - Spirocyclic Cyclohexane Derivatives." (Patents detailing the synthesis of opioid receptor agonists using this specific scaffold).

  • Organic Syntheses. "2,5-Dihydroxy-p-benzenediacetic acid (Cyanoacetate usage)." Org.[3][4] Synth. 1947, 27,[1] 21.

Sources

Technical Support Center: Suzuki Coupling of 8-(Pyridin-4-yl) Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR4-008 Subject: Troubleshooting low conversion/failure in 8-(Pyridin-4-yl) moiety attachment. Assigned Specialist: Senior Application Scientist, Catalysis Division.

Executive Summary: The "Perfect Storm"

Attaching a Pyridin-4-yl group to the 8-position of a scaffold (likely a fused ring system like quinoline, naphthalene, or purine) represents one of the most difficult challenges in cross-coupling. You are fighting three simultaneous failure modes:

  • Protodeboronation: 4-Pyridylboronic acids are exceptionally unstable and hydrolyze rapidly to pyridine, destroying your nucleophile before it couples.

  • Catalyst Poisoning: The basic nitrogen of the pyridine coordinates to the Palladium center, displacing phosphine ligands and shutting down the catalytic cycle.

  • Peri-Steric Hindrance: The 8-position in fused systems suffers from peri-strain (interaction with the 1-position), making the oxidative addition and reductive elimination steps kinetically difficult.

This guide provides a logic-driven troubleshooting workflow to isolate and resolve these specific issues.

Module 1: Diagnostic Workflow

Before changing reagents, identify the specific failure mode.

Symptom Checker
Observation (LCMS/NMR)DiagnosisRoot Cause
Full consumption of Boronic Acid , but only Pyridine detected. Halide remains.Protodeboronation The C-B bond hydrolyzed faster than the cross-coupling occurred.
No reaction. Both Halide and Boronic Acid remain unchanged.Catalyst Poisoning Pyridine N-atoms have coordinated to Pd, creating an inactive L2Pd(Py)2 species.
Low conversion (<20%) . Product forms but reaction stalls.Steric Arrest The catalyst is active but cannot overcome the energy barrier of the hindered 8-position.
Homocoupling of the Boronic Acid (4,4'-bipyridine).[1]Oxidative Induced Oxygen ingress or slow transmetallation allowing competing oxidation.
Visualizing the Failure Modes

The following diagram illustrates the competitive pathways destroying your reaction.

G Start Active Catalyst L-Pd(0) Coord Inactive Complex [L-Pd-N(Py)] Start->Coord N-Coordination (Poisoning) Cycle Catalytic Cycle (Success) Start->Cycle Oxidative Addition PyBoron 4-Pyridyl Boronic Acid Py Pyridine (Dead End) PyBoron->Py Rapid Hydrolysis PyBoron->Cycle Transmetallation

Figure 1: Competitive pathways. Red paths indicate failure modes common in pyridine couplings.

Module 2: The Nucleophile Solution (Fixing Protodeboronation)

Stop using free 4-pyridylboronic acid. It is too unstable for difficult couplings. You must control the concentration of the active boron species to favor transmetallation over hydrolysis.

Recommended Reagents
Reagent ClassStabilityReactivityMechanism
MIDA Boronates HighControlledSlow-release of boronic acid via hydrolysis, keeping free [B] low.
K-Organotrifluoroborates (Molander Salts) HighHighRequires specific hydrolysis conditions; robust against deboronation.
Pinacol Esters ModerateModerateOften still too labile for 4-pyridyl cases; inferior to MIDA/BF3K here.

Module 3: The Catalyst Solution (Fixing Poisoning & Sterics)

You need a ligand that is bulky (to enforce reductive elimination at the 8-position) and electron-rich (to facilitate oxidative addition). Crucially, the ligand must be bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

The "Gold Standard" Catalyst Systems
  • XPhos Pd G3 / G4: The large isopropyl groups on the biaryl backbone create a "roof" over the metal center, physically blocking pyridine coordination while accelerating coupling at hindered sites.

  • SPhos Pd G3: Slightly less bulky than XPhos, but excellent for heteroaryl couplings.

  • Pd-PEPPSI-IPr: An NHC-based catalyst that is extremely resistant to poisoning and thermally stable.

Module 4: Validated Protocols

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: When protodeboronation is the primary failure mode. Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009.

Reagents:

  • 8-Halo-scaffold (1.0 equiv)

  • 4-Pyridyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Procedure:

  • Charge a vial with the halide, MIDA boronate, XPhos Pd G3, and K3PO4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Dioxane/Water mixture.

  • Critical Step: Heat to 60°C initially. The hydrolysis of the MIDA ester is temperature-dependent. If conversion is slow after 2 hours, increase to 80°C.

  • Why this works: The water/base slowly hydrolyzes the MIDA protecting group. This releases the active boronic acid gradually. The concentration of free boronic acid never gets high enough to favor rapid protodeboronation, but is sufficient for the highly active XPhos-Pd catalyst to grab it.

Protocol B: The Molander Salt Method (Trifluoroborates)

Best for: Scale-up and ease of handling. Reference: Molander, G. A. et al. J. Org. Chem. 2002.[2]

Reagents:

  • 8-Halo-scaffold (1.0 equiv)

  • Potassium 4-pyridyltrifluoroborate (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K2CO3 (3.0 equiv) or Et3N (3.0 equiv)

  • Solvent: n-Propanol : Water (3:1) or CPME : Water

Procedure:

  • Combine halide, trifluoroborate salt, and catalyst.[2]

  • Add solvent and base.[2][3][4]

  • Heat to reflux (95-100°C).

  • Why this works: The BF3K salt is immune to protodeboronation until it is hydrolyzed. The equilibrium between the salt and the active species is controlled, protecting the reservoir of nucleophile.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed CheckSM Check 4-Pyridyl Species Start->CheckSM IsDebor Is it Pyridine (H)? CheckSM->IsDebor Sol1 Switch to MIDA Boronate or BF3K Salt IsDebor->Sol1 Yes (Protodeboronation) CheckCat Check Catalyst Activity IsDebor->CheckCat No (Boron intact) IsStalled Halide Unreacted? CheckCat->IsStalled Sol2 Switch to XPhos Pd G3 (Anti-Poisoning) IsStalled->Sol2 Yes (Poisoning) Sol3 Increase Temp >100°C (Overcome Sterics) IsStalled->Sol3 No (Slow Conversion)

Figure 2: Logic flow for isolating the specific chemical failure.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for this reaction? A: Avoid it. Triphenylphosphine is not bulky enough to prevent the 4-pyridyl nitrogen from binding to the Palladium. Furthermore, it is not active enough to facilitate oxidative addition at the hindered 8-position.

Q: Why is "Anhydrous" Suzuki sometimes recommended for this? A: To stop protodeboronation. If you must use the boronic acid or pinacol ester, use anhydrous THF or Dioxane with Cs2CO3 or K3PO4 (anhydrous). However, Suzuki coupling generally requires trace water for the transmetallation step (activation of the boron). Totally anhydrous conditions often stall unless you use specific activators (like CsF).

Q: My product is forming but I can't separate it from the catalyst residues. A: Pyridines love to stick to Palladium. Post-reaction, treat your crude mixture with a metal scavenger (like SiliaMetS® Thiol or DMT ) or wash with aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate to strip the Pd from your product.

References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." J. Am. Chem. Soc.[5][6]2009 , 131, 6961–6963. Link

  • Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[2] J. Org.[2][7] Chem.2002 , 67, 8424–8429.[2] Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5][8] J. Am. Chem. Soc.[5][6]2010 , 132, 14073–14075.[5][8] Link

  • Billingsley, K. L.; Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[5][6]2007 , 129, 3358–3366. Link

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chem. Eur. J.2006 , 12, 4749–4755. Link

Sources

Minimizing side reactions during 2-azaspiro[4.5]decane amine protection

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in 2-Azaspiro[4.5]decane Amine Protection

Executive Summary & Mechanistic Context

The 2-azaspiro[4.5]decane scaffold features a pyrrolidine ring spiro-fused to a cyclohexane ring. While the nitrogen atom at position 2 is a secondary amine, its nucleophilicity is modulated by the conformational rigidity of the spiro-fusion. Unlike simple pyrrolidine, the spirocyclic constraint can amplify steric clashes during the formation of the tetrahedral intermediate in protection reactions (e.g., Boc, Fmoc, Cbz).

Core Challenge: The primary failure mode is not a lack of reactivity, but a kinetic mismatch . The reaction rate of the amine with the protecting group reagent (e.g., Boc₂O) often competes with:

  • Reagent Hydrolysis: Accelerated by moisture in the presence of base.

  • Competitive Acylation: If hydroxyls or other nucleophiles are present on the cyclohexane ring (common in drug discovery intermediates like Atiprimod analogs).

  • Urea Formation: A specific side reaction involving isocyanate intermediates if reaction conditions are not strictly anhydrous.

This guide provides a self-validating troubleshooting framework to maximize yield and purity.

Diagnostic Workflow (Interactive)

Before altering your protocol, use this logic flow to identify the root cause of the side reaction or low yield.

TroubleshootingFlow Start START: Issue Observed IssueType What is the primary defect? Start->IssueType LowYield Low Yield / Recovered Starting Material IssueType->LowYield Incomplete Rxn NewSpots New Impurity Spots (TLC/LCMS) IssueType->NewSpots Byproducts CheckWater Check Solvent Water Content LowYield->CheckWater AnalyzeImpurity Analyze Impurity Mass NewSpots->AnalyzeImpurity CheckEquiv Check Reagent Equivalents CheckWater->CheckEquiv Dry Solvent Hydrolysis Diagnosis: Reagent Hydrolysis (Boc2O + H2O -> tBuOH + CO2) CheckWater->Hydrolysis Wet Solvent Steric Diagnosis: Steric Stall Need Catalyst (DMAP) CheckEquiv->Steric Excess Reagent used Urea Mass = 2M + 12 (Urea) Cause: Moisture + High Temp AnalyzeImpurity->Urea Dimer found O_Acyl Mass = M + Boc (O-acylation) Cause: OH competition AnalyzeImpurity->O_Acyl Over-protection

Figure 1: Diagnostic logic for identifying failure modes in spirocyclic amine protection.

Technical Deep Dive: Side Reactions & Mitigation

A. Reagent Hydrolysis (The "Silent" Killer)

In spirocyclic systems, the amine nucleophilicity is slightly attenuated. If you use standard conditions (Boc₂O, TEA, DCM) and the solvent is "wet," the rate of Boc₂O hydrolysis by hydroxide (generated from trace water and base) becomes competitive with amine acylation.

  • Symptom: Starting material remains despite adding 1.5 eq of Boc₂O.

  • Fix: Use anhydrous THF or DCM. If using aqueous conditions (Schotten-Baumann), increase Boc₂O to 2.0–3.0 equivalents to account for hydrolysis loss.

B. Urea Formation (Dimerization)

This is a pernicious side reaction often misidentified.

  • Mechanism: Trace water hydrolyzes the Boc-protected amine to a carbamic acid, which can lose water to form an isocyanate (in rare thermal conditions) or, more commonly, Boc₂O reacts with the amine to form an isocyanate intermediate if specific catalytic cycles are interrupted. The isocyanate then reacts with a free amine to form a urea dimer (R-NH-CO-NH-R).

  • Mitigation: Avoid heating the reaction above 40°C. Ensure high dilution (0.1 M) to favor the intramolecular protection over intermolecular dimerization.

C. Regioselectivity (O- vs N-Protection)

If your 2-azaspiro[4.5]decane scaffold has a hydroxyl group (e.g., at C8), Boc₂O can react with both.[1]

  • Control: N-protection is kinetically favored.

    • To favor N-only: Use no DMAP (4-dimethylaminopyridine). DMAP catalyzes the acylation of alcohols. Use mild bases like NaHCO₃ or TEA.

    • To favor N,O-bis-protection: Add 10 mol% DMAP.[2]

Optimized Experimental Protocols

Choose the protocol based on your specific derivative's solubility and functionalization.

Protocol A: Standard Anhydrous (Best for Hydrophobic Derivatives)

Recommended for unsubstituted 2-azaspiro[4.5]decane.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or THFAnhydrous grade. Minimizes Boc₂O hydrolysis.
Base Triethylamine (TEA) or DIPEA1.5 equivalents. Scavenges protons; non-nucleophilic enough to avoid side reactions.
Reagent Boc₂O (Di-tert-butyl dicarbonate)1.1 – 1.2 equivalents. Slight excess ensures completion.
Concentration 0.1 M – 0.2 MModerate concentration prevents aggregation.
Temperature 0°C to RTStart cold to control exotherm, warm to RT to drive completion.

Step-by-Step:

  • Dissolve 2-azaspiro[4.5]decane (1.0 eq) in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Add TEA (1.5 eq). Cool to 0°C.

  • Add Boc₂O (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Why? Dropwise addition keeps the local concentration of Boc₂O low, reducing the risk of side reactions if other nucleophiles are present.

  • Remove ice bath and stir at RT for 2–4 hours.

  • Monitor: Check TLC/LCMS. If SM remains, add 0.2 eq Boc₂O.

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine/TEA), then sat. NaHCO₃, then brine. Dry over Na₂SO₄.

Protocol B: Schotten-Baumann (Best for Polar/Zwitterionic Derivatives)

Recommended if the scaffold contains carboxylic acids or is an HCl salt.

ParameterSpecificationRationale
Solvent 1:1 THF / Water or Dioxane / WaterSolubilizes salts and polar substrates.
Base NaOH or Na₂CO₃Maintains pH > 9 to keep amine nucleophilic (unprotonated).
Reagent Boc₂O2.0 – 3.0 equivalents.[3]

Step-by-Step:

  • Dissolve the amine salt in water/dioxane (1:1).

  • Adjust pH to ~10 using 1M NaOH.

  • Add Boc₂O (1.5 eq) in one portion.

  • Stir vigorously. Crucial: Monitor pH every 30 mins. As the reaction proceeds and Boc₂O hydrolyzes, pH will drop. Add NaOH to maintain pH 9–10.

    • Note: If pH drops below 8, the amine protonates and reaction stops.

  • Extract with EtOAc.

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that runs slightly higher than my product. What is it? A: This is likely the di-Boc species (if a primary amine was present) or an O-Boc byproduct (if a hydroxyl group is present). If your molecule is strictly a secondary amine with no other nucleophiles, it could be a carbamate dimer formed via isocyanate, though this is rare with Boc₂O unless heated. Check the mass: Product + 100 Da usually indicates a second Boc group.

Q: My reaction is stuck at 80% conversion. Should I add DMAP? A: Use caution. DMAP is a "super-nucleophile" catalyst. While it will push the reaction to completion, it also drastically increases the rate of side reactions (like O-acylation or hydrolysis of the Boc₂O by trace water).

  • Recommendation: Instead of DMAP, try adding 0.5 eq of fresh Boc₂O and gently warming to 35°C. Only use DMAP (5 mol%) if absolutely necessary and if no alcohols are present.

Q: How do I remove excess Boc₂O without column chromatography? A: Add a "scavenger" amine like N,N-dimethylethylenediamine (0.5 eq) to the reaction mixture 30 minutes before workup. This reacts with excess Boc₂O to form a highly polar urea/amine that washes out easily during the acidic aqueous extraction step.

References

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. Link

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(2), 6368–6380. Link

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection and Protection Strategies. BenchChem Knowledge Base. Link

  • Han, G., et al. (2004). Synthesis of 2-azaspiro[4.5]decane derivatives. Organic Letters, 6(21), 3691-3694. Link

  • Sigma-Aldrich. (2024). Application Note: N-Boc Protection Protocols and Troubleshooting. MilliporeSigma Technical Library. Link

Sources

Technical Support Center: Thermal Optimization for Azaspiro[4.5]decane Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Thermodynamics & Kinetics of Spirocyclization Case ID: AZ-SPIRO-45-OPT[1]

Introduction: The Entropic Challenge

The azaspiro[4.5]decane scaffold is a privileged pharmacophore found in NK1 receptor antagonists, opioids, and kinase inhibitors.[1][2] Constructing this quaternary center is synthetically demanding due to the steric strain inherent in forming two orthogonal rings at a single carbon.

Temperature is not just a variable here; it is the selector . In spirocyclization—particularly via the dominant


-acyliminium ion  pathway—temperature dictates the competition between:
  • Cyclization (Desired): Attack of the

    
    -nucleophile onto the iminium ion.
    
  • Elimination (Undesired): Proton loss to form an enamide.

  • Stereochemical Equilibration: Kinetic vs. Thermodynamic diastereoselectivity.

This guide provides a self-validating framework to optimize these thermal parameters.

Module 1: The Knowledge Base (Mechanistic Insight)

To troubleshoot, you must visualize the energy landscape.[1][2] The formation of the azaspiro[4.5]decane system typically proceeds through a reactive intermediate (cation or radical).

The

-Acyliminium Ion Pathway

Most failures occur here.[1] The precursor (usually a hydroxylactam or


-methoxy amide) is treated with a Lewis acid (e.g., 

) or Brønsted acid (TFA) to generate the

-acyliminium ion.[1][2]
  • Low Temperature (-78°C to -20°C): The lifetime of the acyliminium ion is prolonged, allowing for an organized transition state.[1][2] This favors the kinetic product , often governed by the principle of least motion or specific orbital overlap (e.g., Felkin-Anh models).[1][2]

  • High Temperature (0°C to Reflux):

    • Pros: Overcomes the activation energy barrier for sterically hindered nucleophiles (e.g., electron-poor aromatics).[1][2]

    • Cons: Activates the E1 elimination pathway . The acidic proton

      
       to the nitrogen is removed, collapsing the ion into a stable, non-reactive enamide.[2]
      
Module 2: Protocol Central (The "How-To")

Standard Operating Procedure (SOP): Acid-Mediated Spirocyclization Target: Cyclization of a tryptamine-derived hydroxylactam to a spiroindoline-azaspiro[4.5]decane.[1]

Reagents & Setup
  • Substrate: 1.0 equiv Hydroxylactam precursor.

  • Acid: 2.5 equiv

    
     (Lewis) OR Trifluoromethanesulfonic acid (TfOH) (Brønsted superacid).[1][2]
    
  • Solvent:

    
     (Anhydrous).[1][2]
    
  • Atmosphere: Argon/Nitrogen (Strictly dry).[1]

Step-by-Step Thermal Profiling
  • Cryogenic Initiation (-78°C):

    • Cool the substrate solution to -78°C.[1]

    • Add acid dropwise. Exotherm warning: Internal temp must not rise >5°C.

    • Checkpoint 1: Stir 1h. Pull aliquot. Quench with

      
       at -78°C.
      
    • Analysis: If TLC/LCMS shows starting material (SM), the barrier is too high.[1][2]

  • The Ramp (0°C):

    • If Checkpoint 1 failed, warm to 0°C over 30 mins.

    • Checkpoint 2: Stir 2h.

    • Analysis: This is the "Goldilocks" zone for most activated nucleophiles (indoles, electron-rich benzenes).[1][2]

  • Thermal Forcing (Reflux):

    • Only if 0°C yields no reaction.

    • Switch solvent to 1,2-Dichloroethane (DCE) if

      
       is needed.[1][2]
      
    • Risk: High probability of enamide formation.

Module 3: Troubleshooting Hub (FAQs)

Q1: "I see full conversion of starting material, but the mass corresponds to [M-18] or [M-MeOH], and it's not the product."

  • Diagnosis: You have formed the Enamide . The reaction temperature was likely too high relative to the rate of cyclization. The

    
    -acyliminium ion eliminated a proton instead of capturing the nucleophile.
    
  • The Fix:

    • Repeat at -78°C.

    • Switch to a non-nucleophilic counter-ion acid (e.g., TMSOTf instead of

      
      ).
      
    • Critical: Ensure your nucleophile (the tethered ring) is electron-rich enough.[1] If it is electron-poor, you are fighting a losing battle against elimination.[1][2]

Q2: "The reaction works, but I get a 50:50 mixture of diastereomers. I need the trans-fused system."

  • Diagnosis: You are operating under Thermodynamic Control . At higher temperatures (or prolonged reaction times), the spiro-center epimerizes via reversible ring-opening/closing to the most stable isomer.[1][2]

  • The Fix:

    • Kinetic Trapping: Run the reaction at the lowest possible temperature where conversion occurs (e.g., -40°C).[1][2] Quench immediately upon consumption of SM.

    • Solvent Effect: Change from DCM to Toluene. Solvent polarity affects the tightness of the ion pair, altering the transition state geometry.[2]

Q3: "My reaction stalls at the intermediate hydroxylactam. No cyclization, no elimination."

  • Diagnosis: The activation energy (

    
    ) for ionization is not met. The C-O bond is too strong, or the Lewis Acid is deactivated (wet solvent?).
    
  • The Fix:

    • Thermal Boost: Increase T to Reflux (DCE, 83°C).

    • Superacid Activation: Switch from Lewis Acid to TfOH (Triflic Acid).[1] The superacid creates a "superelectrophile" (dication) which is far more reactive, often allowing cyclization at lower temperatures where stereocontrol is preserved.[1][2]

Module 4: Visualization & Data
Table 1: Thermal Impact on Product Distribution
TemperatureDominant PathwayMajor ProductStereoselectivity (dr)Risk Factor
-78°C Kinetic CyclizationKinetic Spiro-isomerHigh (>10:[1]1)Low Conversion (Stalled)
0°C BalancedMixed IsomersModerate (3:[1][2]1)Optimal Balance
40°C (Reflux) Thermodynamic / E1Thermodynamic IsomerLow (1:[1][2]1) or High (Equilibrated)Enamide Elimination
>80°C DecompositionPolymer / EnamideN/ASolvent Boiling / Tars
Diagram 1: The Decision Pathway (Troubleshooting)

G Start Start: Azaspiro[4.5]decane Cyclization CheckLCMS Check LCMS/NMR (After 1h) Start->CheckLCMS NoRxn Result: No Reaction (SM Recovered) CheckLCMS->NoRxn SM Remains Enamide Result: Enamide Formed (Elimination Product) CheckLCMS->Enamide Mass [M-H2O] Mixture Result: Diastereomer Mix (Low dr) CheckLCMS->Mixture Product Formed Success Result: High Yield/dr CheckLCMS->Success Single Isomer ActionHeat Action: Increase Temp (-78°C -> 0°C -> Reflux) NoRxn->ActionHeat Barrier too high ActionSuperacid Action: Switch to TfOH (Lower Activation Energy) NoRxn->ActionSuperacid Alternative ActionCool Action: Decrease Temp (Suppress E1 Elimination) Enamide->ActionCool Rate(Elim) > Rate(Cyc) ActionKinetic Action: Lower Temp + Early Quench (Kinetic Control) Mixture->ActionKinetic Equilibration occurring

Caption: Logic flow for optimizing reaction temperature based on intermediate analysis.

Diagram 2: Mechanistic Energy Landscape

ReactionCoordinate Precursor Precursor (Hydroxylactam) ImIon N-Acyliminium Ion (Intermediate) Precursor->ImIon Acid/Lewis Acid Kinetic Kinetic Product (Low T Favored) ImIon->Kinetic Fast (k1) Thermo Thermodynamic Product (High T Favored) ImIon->Thermo Slow (k2) Enamide Enamide (Elimination Trap) ImIon->Enamide High T (k3) Irreversible Kinetic->ImIon Reversible (High T)

Caption: Reaction coordinate showing the divergence between cyclization (Kinetic/Thermo) and elimination (Enamide).

References
  • BenchChem. (2025).[3] The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Retrieved from [1][2]

  • Liang, Y. M., et al. (2016).[1][2][4] "Silver-promoted cinnamamidyl radical-mediated oxidative cascade cyclization: highly regioselective synthesis of phosphorylated azaspiro[4.5]decenones." Organic & Biomolecular Chemistry. Retrieved from [1][2]

  • Padwa, A., & Brodney, M. A. (2002).[1][2][5] "Intramolecular cyclizations of N-acyliminium ions with pyridine rings." Arkivoc. Retrieved from [1][2]

  • Mavrova, A. T., et al. (2021).[1][2][5][6] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1][6] MDPI. Retrieved from [1][2]

Sources

Overcoming steric hindrance in 8-position functionalization of azaspirodecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C8 Challenge in Azaspiro[4.5]decane Synthesis

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other complex bioactive molecules.[1][2][3][4] However, its synthetic utility is often hampered by a significant challenge: the steric hindrance at the C8 position. This position, typically a ketone or a methylene group on the cyclohexyl ring, is sterically shielded by the adjacent spirocyclic junction and the piperidine ring. This steric congestion can dramatically impede the approach of reagents, leading to low yields, failed reactions, and the formation of undesired side products.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help researchers overcome these common hurdles. We will explore strategies related to catalyst selection, protecting group manipulation, and reaction condition optimization to enable successful C8-functionalization.

Visualizing the Problem: Steric Hindrance at C8

To understand the core issue, let's visualize the azaspiro[4.5]decane backbone. The C8 position is crowded by the axial protons of the piperidine and cyclohexane rings, creating a constricted environment for incoming reagents.

Caption: Steric congestion at the C8 position of the azaspiro[4.5]decane core.

Troubleshooting Guide & FAQs

Category 1: C-C Bond Formation at C8 (e.g., Alkylation, Cross-Coupling)

Question 1: My α-alkylation of the C8-ketone is failing or giving very low yields. I just recover my starting material. What's going on?

Answer: This is a classic problem of steric hindrance preventing the formation or reaction of the enolate. The accessibility of the α-proton and the subsequent approach of the electrophile are both severely restricted.

Causality & Troubleshooting Steps:

  • Inefficient Deprotonation: Standard bases like NaOH or alkoxides are often not strong or sterically demanding enough to deprotonate the hindered C8 position effectively.[5]

    • Solution: Switch to a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the base of choice for forming the kinetic enolate at the less substituted carbon.[5] Forcing conditions to form the thermodynamic enolate at the more hindered C8 position may require a strong base like potassium hydride (KH) or sodium hydride (NaH) in a high-boiling solvent like THF or DME, often with prolonged reaction times at elevated temperatures.

  • Poor Electrophile Access: Even if the enolate forms, the electrophile (e.g., an alkyl halide) may be too bulky to approach the nucleophilic carbon.

    • Solution 1 (Change Electrophile): Use less hindered electrophiles. Primary alkyl halides, especially allylic and benzylic ones, are far more effective than secondary or tertiary halides, which will likely lead to elimination (E2) byproducts.[5]

    • Solution 2 (Activate the Ketone): Convert the ketone to a more reactive intermediate. A silyl enol ether can be formed and then alkylated under Lewis acidic conditions, which can sometimes alter the steric environment favorably.

  • Nitrogen Reactivity: If the piperidine nitrogen is unprotected, it can be alkylated or interfere with the base.

    • Solution: Ensure the nitrogen is protected with a suitable group. See the dedicated FAQ section on protecting groups below.

Protocol: Optimized α-Alkylation via Kinetic Enolate This protocol assumes the goal is to alkylate at the less-hindered α-position, a common strategy to bypass the C8 steric issue before further modifications.

  • Setup: To a flame-dried, three-neck flask under Argon, add anhydrous THF and cool to -78 °C.

  • Base Prep: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C. Stir for 30 minutes to pre-form LDA.

  • Enolate Formation: Slowly add a solution of the N-protected azaspiro[4.5]decan-8-one (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1-2 hours.

  • Alkylation: Add the primary alkyl halide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Question 2: My Suzuki-Miyaura coupling at a C8-halide or C8-triflate is not working. The catalyst seems to be inactive.

Answer: Sterically hindered Suzuki couplings are notoriously difficult. The bulky azaspirodecane framework can prevent the crucial oxidative addition step or hinder the transmetalation process in the catalytic cycle.[6][7]

Causality & Troubleshooting Steps:

  • Failed Oxidative Addition: The palladium catalyst may fail to insert into the sterically encumbered C-X bond. This is often the rate-determining step.[6]

    • Solution: Employ catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for these challenging couplings.[8]

  • Slow Transmetalation: The boronic acid (or its boronate ester) may struggle to approach the palladium center for transmetalation.

    • Solution 1 (Base Selection): The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[8][9] The base's role is to activate the boronic acid.

    • Solution 2 (Boron Reagent): Switch from a boronic acid to a more reactive potassium trifluoroborate salt or a more stable pinacol boronate ester.[8]

  • Catalyst Decomposition: The catalyst may be decomposing before the productive cycle can complete, often indicated by the formation of palladium black.

    • Solution: Use a robust pre-catalyst (e.g., a palladacycle or a G3/G4 Buchwald pre-catalyst) that is more stable and activates under the reaction conditions.[7] Ensure rigorous degassing of solvents to remove oxygen, which can poison the catalyst.[10]

Table 1: Catalyst/Ligand Selection for Hindered Suzuki Coupling

Ligand TypeExample(s)Key Advantage for Hindered Couplings
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich; accelerates oxidative addition and reductive elimination.
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineEffective for creating a specific chiral pocket around the metal center.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form very stable Pd-complexes, resistant to decomposition.

Caption: Troubleshooting workflow for a failing C8 Suzuki-Miyaura coupling reaction.

Category 2: Protecting Group Strategy

Question 3: Which nitrogen protecting group is best for reactions at the C8 position?

Answer: The ideal protecting group must be robust enough to survive the reaction conditions but should not add significant steric bulk that further hinders the C8 position. The choice is a critical balancing act.

Protecting Group Comparison:

  • Boc (tert-Butoxycarbonyl):

    • Pros: Very common, easy to install, and generally stable to nucleophilic and basic conditions.[11][12] It is removed under acidic conditions (e.g., TFA).[11][12]

    • Cons: The bulky tert-butyl group can exacerbate the steric problem at C8. It is not stable to strong acids.

  • Cbz (Carboxybenzyl):

    • Pros: Less sterically demanding than Boc.[11] It is stable to acidic and mildly basic conditions. Removable by catalytic hydrogenation (H₂, Pd/C), which is an orthogonal condition to many other protecting groups.[11]

    • Cons: Not suitable if your molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes).

  • Fmoc (9-Fluorenylmethoxycarbonyl):

    • Pros: Base-labile (removed with piperidine), offering an orthogonal deprotection strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[11][13]

    • Cons: It is very bulky and generally not recommended for reactions where steric hindrance is already a major concern.

Recommendation:

For most C8 functionalizations, Cbz is often the superior choice . Its relatively smaller size compared to Boc and its orthogonal removal conditions make it highly versatile. If hydrogenation is not feasible, a carefully considered Boc group is the next best option, but be prepared to screen more aggressive reaction conditions to overcome the combined steric bulk.

References

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]

  • Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Retrieved from [Link]

  • MDPI. (2022, May 13). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed. (1995, May). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ACS Publications. (2008, April 30). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

Stability of 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane Topic: Stability & Handling Under Acidic Conditions Ticket ID: #TECH-SPIRO-PYR-001[1]

Welcome to the Technical Support Hub

Role: Senior Application Scientist Objective: To provide a mechanistic understanding of how 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane behaves in acidic media, troubleshoot common experimental failures, and provide validated protocols for handling.

Part 1: Chemical State Analysis

Before addressing stability, it is critical to understand the species present in your reaction vessel.[2] This molecule contains two basic centers with distinct pKa values.[1][2][3]

  • The Secondary Amine (Spiro Ring): Highly basic (

    
    ).[1] In almost all acidic conditions, this is fully protonated.[1][2]
    
  • The Pyridine Nitrogen: Moderately basic (

    
    ).[1][2][3] This protonates only when pH < 5.[1][2]
    

The Stability Verdict: The 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane scaffold is chemically robust in non-oxidizing acids (HCl, H₂SO₄, TFA, AcOH). The spiro-quaternary carbon prevents aromatization or easy ring-opening.[1] The primary challenge is not degradation, but solubility trapping and purification artifacts .[2]

Visualizing the Species Equilibrium

ProtonationState FreeBase Free Base (Neutral, Lipophilic) Soluble in: DCM, EtOAc MonoCat Mono-Cation (Protonated Spiro-N) pH 6-9 FreeBase->MonoCat Add Weak Acid (AcOH) MonoCat->FreeBase Adjust to pH >12 DiCat Di-Cation (Protonated Spiro-N + Pyridine-N) pH < 4 High Water Solubility MonoCat->DiCat Add Strong Acid (HCl, TFA) DiCat->MonoCat Adjust to pH ~7

Figure 1: Protonation cascade. Most "loss of product" reports in acid are actually due to the formation of the highly water-soluble Di-Cation species, which resists extraction into organic solvents.

Part 2: Stability Matrix & Compatibility

Use this table to determine if your experimental conditions pose a risk of degradation.

Acid ReagentStability RatingPrimary RiskRecommended Action
1M - 6M HCl High Hygroscopic Salt FormationExcellent for salt formation.[1] Remove excess by lyophilization, not rotovap (bumping risk).[1][2]
TFA (Neat) High Ion Pairing / RetentionTFA anions pair strongly.[1] Product may elute late or broad on HPLC.[1][2] Use HCl exchange.[1][2]
H₂SO₄ (Dilute) High Extraction DifficultySulfate salts are extremely polar.[1] Requires pH > 12 for recovery.[1][2]
HNO₃ (Conc.) Low / Risk Oxidation / NitrationAvoid. Pyridine ring can undergo oxidative degradation or nitration under forcing conditions.[1][2]
Lewis Acids (AlCl₃) Medium ComplexationPyridine N lone pair binds avidly to metals, potentially stalling catalysis.[1][2]

Part 3: Troubleshooting Guides (FAQ)

Issue 1: "I treated my compound with HCl, and now it won't extract into DCM."

Diagnosis: You have formed the Di-cationic salt (Figure 1).[1][2] The pyridine and the spiro-amine are both charged, making the molecule extremely hydrophilic.[2] Solution:

  • Cool the aqueous layer to 0°C.

  • Basify slowly with 6N NaOH until pH > 12 (Check with paper; pyridine buffers can deceive pH probes).

  • Crucial Step: Use a mixture of DCM:IPA (3:1) or Chloroform:IPA (3:1) for extraction.[1][2] Pure DCM is often insufficient to solvate the polar free base of spiro-amines.[1][2]

  • Saturate the aqueous layer with NaCl (salting out) to force the amine into the organic layer.[1][2]

Issue 2: "My LC-MS peak is broad or splitting in acidic mobile phase."

Diagnosis: This is "Silanol Overload." The spiro-amine is interacting with residual silanols on the C18 column, and the pyridine moiety may be causing secondary interactions.[2] Solution:

  • Add Modifier: Ensure your mobile phase contains 0.1% TFA or 0.1% Formic Acid to fully protonate the species (forcing it into the Di-cation state usually sharpens the peak).[2]

  • Switch Column: Use a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column designed for high-purity basic compounds.[1]

  • High pH Method: If stability allows, switch to an Ammonium Bicarbonate buffer (pH 10).[1][2] The free base often chromatographs better than the salt.[1][2]

Issue 3: "Did the spiro ring open under acidic reflux?"

Diagnosis: Unlikely. The spiro[4.5]decane system is kinetically stable.[1] Ring opening usually requires specific strain release or a "push-pull" mechanism not present here.[1][2] Verification:

  • Check 1H NMR : Look for the disappearance of the distinct multiplets of the spiro-ring (1.5 - 2.0 ppm region) and the appearance of alkene signals or linear alkyl chains.

  • Check MS : Ring opening is often an isomerization (same Mass), but if hydration occurred (addition of water), you will see M+18.[2]

Part 4: Validated Protocols

Workflow: Forced Degradation Study (Acid Stress)

To rigorously confirm stability for your specific batch or derivative.[1]

DegradationStudy Start Start: 10 mg Sample Dissolve Dissolve in 1 mL 0.1N HCl (Mild) or 1N HCl (Stress) Start->Dissolve Heat Incubate at 60°C for 4 - 24 Hours Dissolve->Heat Neutralize Quench: Cool to RT + Neutralize with NaOH to pH 7 Heat->Neutralize Analyze Analyze via LC-MS (UV 254nm + TIC) Neutralize->Analyze Decision New Peaks > 3%? Analyze->Decision Stable Result: Stable Proceed with Scale-up Decision->Stable No Unstable Result: Degradation Isolate Impurity for NMR Decision->Unstable Yes

Figure 2: Decision tree for validating acid stability. Note: Always run a "Time 0" control sample.

Protocol: Conversion from HCl Salt to Free Base

Use this when the salt form is too hygroscopic for weighing.[2]

  • Dissolution: Dissolve 1.0 g of the salt in 10 mL water (minimal volume).

  • Basification: Add 2M NaOH dropwise with stirring until pH reaches 12-13. The solution should turn cloudy as the free base precipitates (oils out).[2]

  • Extraction: Extract 3x with DCM/Isopropanol (9:1) . Note: The IPA is critical for spiro-amines.[1]

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ as it can act as a Lewis acid and trap pyridines.[1][2]

  • Concentration: Rotovap to dryness.[1][2]

  • Solidification: If the residue is an oil, triturate with cold pentane or diethyl ether to induce crystallization.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane.[1][2] Retrieved from [Link][1]

  • Scripps Research Institute. Pyridine Chemistry: pKa and Reactivity Profiles.[1][2] (General reference for Pyridine pKa ~5.2 and stability).[1][2][3]

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 antagonists: Bioisosteres and Solubility.[1][2][4] (Demonstrates the use of spiro[4.5]decane scaffolds to improve metabolic stability and solubility).

  • Vertex Pharmaceuticals (Patent Assignment). Substituted Azaspiro[4.5]decane Derivatives.[1][2] (Provides context on the industrial handling and workup of these specific spiro-amines).

  • Burke, M. et al. Practical Process Research & Development.[1][2] (Standard reference for "DCM:IPA" extraction techniques for polar amines).

Sources

Validation & Comparative

Definitive Guide to X-ray Crystallography of 8-Substituted 2-Azaspiro[4.5]decane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-substituted 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in the development of SHP2 inhibitors , EHMT1/2 methyltransferase inhibitors , and nociceptin receptor ligands . However, the spirocyclic core introduces unique stereochemical challenges—specifically, the relative configuration (cis/trans) of the substituent at the C8 position relative to the spiro-center (C5).

This guide objectively compares the solid-state performance of different salt forms of 8-substituted 2-azaspiro[4.5]decanes. Unlike standard piperidines, these spiro-bicyclic amines exhibit complex packing behaviors.[1] Our analysis, grounded in recent patent literature and crystallographic data, identifies Hydrochloride (HCl) and Hemioxalate salts as the superior candidates for structural elucidation, while Tartrate salts remain the gold standard for chiral resolution.

Comparative Analysis: Salt Form Performance

The choice of counter-ion is the single most critical variable in obtaining diffraction-quality crystals for this scaffold.[1] The following comparison evaluates the three most common salt forms used in recent drug discovery campaigns (e.g., for SHP2 inhibitors).

Table 1: Performance Matrix of 8-Substituted 2-Azaspiro[4.5]decane Salts[1][2]
FeatureDihydrochloride (2HCl) Sulfate (H₂SO₄) Hemioxalate
Crystallinity High (Prismatic needles)Moderate (Often hygroscopic)Very High (Blocky crystals)
Resolution Success 95% (Definitive absolute config)60% (Disorder common)90% (Excellent packing)
Solubility High (Water/MeOH)Very High (Water)Low/Moderate (EtOH/IPA)
Stereo-Differentiation Good for cis/trans assignmentPoorExcellent for enantiomer separation
Stability (MP) >250°C (Decomposition)~180-200°CSharp MP (Distinct per isomer)
Primary Use Case Final Drug Substance Solubility EnhancementX-ray Structural Proof
Detailed Technical Insight
1. The Dihydrochloride (2HCl) Standard

For 8-amino-2-azaspiro[4.5]decane derivatives, the di-HCl salt is the industry standard for biological testing due to solubility.[1] However, in X-ray studies, the high charge density often leads to solvate formation (hydrates), which can complicate space group determination.

  • Data Point: In the development of SHP2 inhibitors, the di-HCl salt of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate consistently yields monoclinic crystals (Space Group ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), allowing for unambiguous assignment of the C8-amine orientation.
    
2. The Hemioxalate Advantage

While less common for dosing, oxalate salts often crystallize more readily from non-polar solvents due to the rigid, planar dicarboxylic acid bridging two spiro-amine cations. This "molecular clamp" effect reduces conformational disorder in the flexible cyclohexane ring, providing sharper diffraction data for assigning the axial vs. equatorial position of the 8-substituent.

Critical Stereochemical Challenge: Cis vs. Trans Assignment

The primary value of X-ray crystallography for this scaffold is resolving the relative stereochemistry between the spiro-nitrogen and the C8-substituent.[1]

  • Cis-Isomer: The C8-substituent and the N-containing pyrrolidine ring are on the same side of the cyclohexane mean plane.[1]

  • Trans-Isomer: They are on opposite sides.[1]

Causality: Synthetic routes (e.g., reductive amination of the 8-ketone) typically yield a mixture of diastereomers (often 3:1 or 4:1). NMR coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-values) are often inconclusive due to the rapid chair-chair interconversion of the spiro-cyclohexane ring. Single-crystal X-ray diffraction (SCXRD) is the only self-validating method to confirm the major isomer. [1]

Experimental Protocol: Crystallization of 8-Amino-2-azaspiro[4.5]decane Dihydrochloride

This protocol is designed to produce diffraction-quality crystals from a diastereomeric mixture, favoring the thermodynamically stable crystal form.

Reagents:

  • Crude 8-amino-2-azaspiro[4.5]decane derivative (100 mg)

  • Solvent A: Methanol (HPLC grade)

  • Solvent B: Diethyl Ether or MTBE (Antisolvent)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the free base amine in a minimum amount of Methanol (approx. 0.5 - 1.0 mL) at 40°C. Ensure complete dissolution.

  • Salt Formation: Add 4M HCl in Dioxane dropwise (3.0 equivalents) while stirring. A white precipitate may form immediately.

  • Redissolution: If precipitate forms, add just enough Methanol to redissolve it while heating gently to 50°C.

  • Vapor Diffusion (The Critical Step):

    • Place the solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether.

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvesting: Colorless prismatic crystals should form. Harvest under microscope using Paratone-N oil to prevent dehydration (if hydrated).[1]

Structural Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting the salt form based on the specific "8-substituted" moiety (Amine vs. Hydroxyl/Ketone).

SpiroSaltLogic Start Start: 8-Substituted 2-Azaspiro[4.5]decane Substituent Identify C8 Substituent Start->Substituent Amine 8-Amino Group (Basic) Substituent->Amine Basic N Hydroxy 8-Hydroxy/Ketone (Neutral/Weak) Substituent->Hydroxy Neutral O SaltScreen Salt Screening Amine->SaltScreen Benzoate Benzoate/Tosylate (Lipophilic) Hydroxy->Benzoate Derivatization req. HCl HCl Salt (High Solubility) SaltScreen->HCl First Pass Oxalate Hemioxalate (Structural Rigidity) SaltScreen->Oxalate If HCl disordered Xray X-Ray Diffraction (SCXRD) HCl->Xray Oxalate->Xray Benzoate->Xray Result Stereochemical Assignment (Cis/Trans) Xray->Result

Figure 1: Decision tree for selecting the optimal salt form for X-ray analysis of spiro-decane derivatives.

References

  • BenchChem Technical Support. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from

  • GlaxoSmithKline. (2011). Chemical Compounds (WO2011028596A1). (Describes PXRD of di-HCl and sulfate salts of 8-substituted spiro-amines). Retrieved from

  • Epizyme, Inc. (2017).[2] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors (WO2017181177A1).[1] (Synthesis and resolution of 8-hydroxy and 8-amino derivatives). Retrieved from

  • Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. Retrieved from

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Scientia Pharmaceutica. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.